Prochlorperazine D8 dimeleate
Description
Properties
Molecular Formula |
C28H24D8ClN3O8S |
|---|---|
Molecular Weight |
614.14 |
Origin of Product |
United States |
Synthesis and Characterization of Prochlorperazine D8 Dimeleate
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Site-specific deuteration is crucial for creating labeled compounds with precise isotopic distributions. Several strategies are employed in organic synthesis to achieve this:
Reduction with Deuterated Reagents: A common method involves the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄). usask.caacs.org For instance, in the synthesis of deuterated phenothiazines, LiAlD₄ has been used to reduce amide and imide precursors, leading to the incorporation of deuterium at specific carbons in the piperazine (B1678402) ring or the propyl side chain. usask.ca
Hydrogen-Deuterium Exchange: This method utilizes a deuterium source, often heavy water (D₂O), to replace hydrogen atoms with deuterium. acs.orgnih.gov This can be catalyzed by various metals, such as palladium on carbon (Pd/C), and is effective for deuterating aromatic and heterocyclic compounds. nih.govx-chemrx.com
Use of Deuterated Building Blocks: Synthesis can begin with commercially available or synthetically prepared starting materials that already contain deuterium at specific positions. symeres.comnih.gov These labeled precursors are then carried through a synthetic route to yield the final deuterated product. symeres.com
Cu-catalyzed Deacylative Deuteration: A newer technique involves a copper-catalyzed reaction that uses a methylketone (acetyl) group as a temporary handle to direct deuteration to specific aliphatic positions. nih.gov This method allows for a high degree of control over the number of deuterium atoms incorporated. nih.gov
Advanced Synthetic Approaches for Labeled Analogs
Modern organic synthesis has seen the development of more sophisticated approaches to produce isotopically labeled analogs with high efficiency and selectivity:
Late-Stage Functionalization: This strategy focuses on introducing isotopic labels at the final stages of a synthesis. x-chemrx.com Direct hydrogen isotopic exchange (HIE) is a key technique here, allowing for the deuteration of complex molecules without the need for de novo synthesis from labeled starting materials. x-chemrx.com
Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis for isotope labeling. x-chemrx.com Flow chemistry allows for precise control over reaction parameters like temperature and time, leading to improved reaction efficiency and safety. x-chemrx.com This has been successfully applied to both deuterium and carbon-13 labeling. x-chemrx.com
Multi-component Reactions (MCRs): MCRs provide a rapid way to generate libraries of deuterated compounds by combining three or more starting materials in a single step. beilstein-journals.org By using deuterated aldehydes or isocyanides, for example, deuterium can be incorporated site-selectively into complex drug-like molecules. beilstein-journals.org
Reductive Deuteration: This approach uses single electron transfer (SET) conditions to introduce deuterium into molecules. thieme-connect.com For example, methods using samarium(II) iodide (SmI₂) with D₂O or sodium in deuterated ethanol (B145695) (Na-EtOD-d₁) have been developed for the site-selective deuteration of diol monomers, which can then be used to synthesize deuterated polymers. thieme-connect.com
Advanced Analytical Methodologies Employing Prochlorperazine D8 Dimeleate
Quantitative Bioanalysis in Research Settings
Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
In the realm of quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), Prochlorperazine (B1679090) D8 dimeleate serves a critical function as a stable isotope-labeled (SIL) internal standard. wuxiapptec.commyskinrecipes.com An internal standard is a compound of a known quantity added to samples to correct for variability during the analytical process. wuxiapptec.com SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, in this case, prochlorperazine. wuxiapptec.comnih.gov
This similarity ensures that the SIL internal standard and the analyte behave consistently during sample preparation steps like extraction, and during chromatographic separation and mass spectrometric detection. wuxiapptec.com A key advantage is the ability to compensate for matrix effects, a phenomenon where co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.commyadlm.org Because Prochlorperazine D8 dimeleate co-elutes with prochlorperazine and experiences the same degree of ionization suppression or enhancement, the ratio of their signals remains constant, allowing for accurate determination of the analyte's concentration. wuxiapptec.com
The use of deuterated standards like this compound is a common strategy to mitigate matrix effects and improve the robustness of LC-MS/MS methods. myadlm.orgoup.com The mass difference between the analyte and the deuterated internal standard, ideally 4-5 Da to minimize crosstalk, allows for their distinct detection by the mass spectrometer while they co-elute chromatographically. wuxiapptec.com
Strategies for Enhancing Accuracy and Precision in Mass Spectrometric Quantification
To achieve the highest levels of accuracy and precision in mass spectrometric quantification using this compound, several strategies are employed. A primary consideration is ensuring the co-elution of the analyte and the internal standard. chromatographyonline.commyadlm.org Deuteration can sometimes cause a slight shift in retention time, leading to incomplete co-elution and differential matrix effects. wuxiapptec.comchromatographyonline.com This can be addressed by adjusting chromatographic conditions, such as modifying the mobile phase gradient or using a column with different selectivity, to ensure the peaks overlap completely. chromatographyonline.commyadlm.org
Another strategy involves the careful selection and optimization of mass spectrometric parameters. This includes optimizing the precursor and product ion transitions for both prochlorperazine and this compound to maximize sensitivity and specificity. chromatographyonline.com Multiple reaction monitoring (MRM) is a common technique used for this purpose. chromatographyonline.commdpi.com
Furthermore, the concentration of the internal standard must be carefully chosen. It should be high enough to provide a stable and reproducible signal but not so high as to cause detector saturation or interfere with the analyte signal. mdpi.com In some cases, using dual deuterated internal standards at different concentrations can extend the linear range of the assay. mdpi.com
Table 1: Key Strategies for Enhancing Accuracy in LC-MS/MS with Deuterated Internal Standards
| Strategy | Description | Rationale |
|---|---|---|
| Co-elution of Analyte and Internal Standard | Adjusting chromatographic conditions to ensure the analyte and its deuterated internal standard elute at the same time. chromatographyonline.com | To ensure both compounds experience the same matrix effects, allowing for accurate correction. chromatographyonline.commyadlm.org |
| Optimization of Mass Spectrometric Parameters | Fine-tuning settings such as collision energy, declustering potential, and ion source parameters for both the analyte and the internal standard. chromatographyonline.com | To maximize the signal intensity and specificity for each compound, improving sensitivity and reducing interference. chromatographyonline.com |
| Appropriate Internal Standard Concentration | Selecting an internal standard concentration that provides a robust signal without saturating the detector or causing significant isotopic crosstalk. mdpi.com | To ensure a reliable reference signal across the calibration range and avoid analytical artifacts. |
| Use of Multiple Internal Standards | In complex analyses, employing more than one internal standard to monitor different stages of the analytical process or to cover a wider concentration range. mdpi.com | To provide more comprehensive quality control and potentially extend the dynamic range of the assay. mdpi.com |
Method Development and Validation Protocols for Research Applications
Optimization of Chromatographic Parameters for Deuterated Analogs in LC-MS/MS
The development of a robust LC-MS/MS method requires careful optimization of chromatographic parameters to achieve good separation, peak shape, and sensitivity for both the analyte and its deuterated analog. Key parameters that are systematically varied include the choice of the stationary phase (column), mobile phase composition, and gradient elution profile. myadlm.orgnih.gov
For compounds like prochlorperazine, which is basic, a reversed-phase C18 column is often a suitable choice. nih.govnih.gov The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govrsc.org The modifier helps to improve peak shape and ionization efficiency in the mass spectrometer. rsc.org
The gradient elution program, which involves changing the proportion of the organic solvent over time, is optimized to ensure that the analyte and its deuterated internal standard are well-resolved from other matrix components while still co-eluting. nih.gov A shallow gradient can improve the resolution between closely eluting compounds. oup.com The flow rate is also optimized to balance analysis time with separation efficiency. nih.gov
Table 2: Typical Chromatographic Parameters for Prochlorperazine Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm) nih.gov | Provides good retention and separation for moderately polar compounds like prochlorperazine. |
| Mobile Phase | 10mM ammonium acetate (B1210297) (pH 3.6) - methanol - acetonitrile (27:68:5, v/v/v) nih.gov | The buffer and organic solvents control the retention and elution of the analyte. The pH can influence the ionization state and retention of basic compounds. |
| Flow Rate | 0.22 mL/min nih.gov | Affects retention time, peak width, and backpressure. Optimized for a balance of speed and resolution. |
| Column Temperature | 25 °C nih.gov | Can influence viscosity of the mobile phase and retention characteristics. |
| Injection Volume | 4 µL nih.gov | The amount of sample introduced onto the column. |
Validation of Analytical Assays (e.g., Linearity, Sensitivity, Robustness, Selectivity) in Research Laboratories
Once the analytical method is developed, it must be validated to ensure it is reliable and fit for its intended purpose. Method validation is a comprehensive process that assesses several key parameters. nih.gov
Linearity: This establishes the concentration range over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated by analyzing a series of standards at different concentrations, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1. nih.govresearchgate.net
Sensitivity: This is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.comnih.gov
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or flow rate. This ensures the method is reliable under slightly different conditions.
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. It is often assessed by analyzing blank samples from different sources to check for interferences at the retention time of the analyte. mdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are typically assessed by analyzing quality control (QC) samples at different concentration levels on multiple days. researchgate.net
Recovery: This measures the efficiency of the extraction process by comparing the analyte response in an extracted sample to the response of a non-extracted standard. nih.gov
Application in Impurity Profiling and Reference Standard Generation
This compound is also valuable as a reference standard in impurity profiling and the generation of other reference materials. axios-research.comclearsynth.com As a well-characterized compound, it can be used to confirm the identity of prochlorperazine and its related substances in analytical tests. axios-research.com In impurity profiling, it can be used as a spike-in compound to help identify and quantify impurities in bulk drug substances or finished products.
Furthermore, deuterated standards like this compound are used in the synthesis of other labeled compounds, such as deuterated metabolites of prochlorperazine. These labeled metabolites are essential for studying the metabolic pathways of the drug. The stable isotope label allows for unambiguous tracking of the molecule and its transformation products in complex biological systems.
Use in Identifying and Quantifying Related Substances and Degradants
This compound serves a critical function as a stable isotope-labeled internal standard (IS) in advanced analytical techniques, primarily for the accurate identification and quantification of prochlorperazine and its related substances and degradants. veeprho.com The use of a deuterated standard is a preferred approach in analytical chemistry, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. resolvemass.caaptochem.com
The fundamental principle behind its use lies in its chemical similarity to the non-labeled analyte, prochlorperazine. Because the deuterium-labeled version has nearly identical physicochemical properties, it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. aptochem.com However, it is distinguished by its higher mass-to-charge ratio (m/z) due to the eight deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to detect the analyte and the internal standard as distinct entities. aptochem.com
This methodology is crucial for mitigating variability that can arise during sample preparation, injection, and ionization. aptochem.com Factors such as matrix effects, where other compounds in a complex sample can suppress or enhance the ionization of the target analyte, are effectively compensated for by the internal standard. clearsynth.com By adding a known quantity of this compound to each sample, analysts can calculate the concentration of prochlorperazine and its impurities based on the ratio of the analyte's response to the internal standard's response. This ratiometric analysis leads to significantly improved precision and accuracy in quantitative results. clearsynth.com
Forced degradation studies, which are essential for identifying potential degradation products of a drug substance under stress conditions (e.g., acid, base, oxidation, heat, light), heavily rely on such robust analytical methods. researchgate.net A stability-indicating method using an appropriate internal standard like this compound can effectively separate and quantify impurities and degradants, such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide (B87167), and prochlorperazine 7-hydroxide. researchgate.net The development of these methods is a key requirement for regulatory compliance and ensuring the quality of pharmaceutical products. japtronline.comresearchgate.net
Table 1: Application of this compound in Analytical Quantification
| Analytical Parameter | Role of this compound | Benefit |
| Quantification | Serves as an internal standard in mass spectrometry-based assays. veeprho.com | Enables precise determination of prochlorperazine and its metabolites by correcting for analytical variability. clearsynth.com |
| Matrix Effects | Compensates for ion suppression or enhancement from complex sample matrices (e.g., plasma). clearsynth.com | Increases accuracy and reliability of measurements in biological samples. resolvemass.ca |
| Method Validation | Used to ensure the analytical procedure is robust and reliable. clearsynth.com | Confirms the suitability of the method for its intended purpose (e.g., impurity testing). |
| Degradation Studies | Facilitates the quantification of known and unknown degradation products formed under stress conditions. researchgate.net | Helps establish the stability profile of the parent drug, prochlorperazine. researchgate.net |
Role as a Certified Reference Material and Quality Control Standard
This compound is available as a Certified Reference Material (CRM), which signifies that it meets stringent quality standards and is suitable for use as a calibration and quality control standard in analytical laboratories. lgcstandards.com CRMs are critical components of the analytical testing workflow, ensuring accuracy and traceability in measurements. sigmaaldrich.com
A CRM is a standard that has been characterized for one or more of its properties with a high degree of certainty and is accompanied by a certificate of analysis (CoA). researchgate.net This certificate provides comprehensive information about the material, including its identity, purity, concentration or assay value, and the associated measurement uncertainty. researchgate.netbdg.co.nz For this compound, the CoA would confirm its chemical structure, isotopic enrichment (the percentage of deuterium labeling), and chemical purity, often verified through multiple analytical techniques like NMR and HPLC. bdg.co.nz
The production and certification of these reference materials often adhere to international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). nih.gov This ensures metrological traceability, meaning the certified value is linked to a recognized reference, ultimately tracing back to the International System of Units (SI). sigmaaldrich.com
In practice, laboratories use this compound as a CRM for several key quality control purposes:
Method Validation: To demonstrate that an analytical method is accurate, precise, and fit for its purpose. clearsynth.com
Instrument Calibration: To calibrate analytical instruments, ensuring their responses are accurate. clearsynth.com
Quality Control Checks: To routinely monitor the performance of an analytical method and ensure that results remain reliable over time.
By using a well-characterized CRM like this compound, pharmaceutical manufacturers and analytical testing laboratories can have high confidence in the validity of their results for prochlorperazine and its related substances, which is essential for regulatory submissions and patient safety. nih.gov
Table 2: Characteristics of this compound as a Reference Material
| Attribute | Description | Significance |
| Certification | Produced and certified under standards like ISO 17034 and ISO/IEC 17025. nih.gov | Provides the highest level of accuracy and traceability for analytical measurements. sigmaaldrich.com |
| Certificate of Analysis (CoA) | A document providing validated information on identity, purity, isotopic enrichment, and measurement uncertainty. bdg.co.nz | Ensures the user has all necessary data to use the standard correctly and confidently. |
| Isotopic Enrichment | The percentage of molecules that are deuterium-labeled. | High isotopic enrichment is crucial to prevent signal interference from the unlabeled analyte. aptochem.com |
| Chemical Purity | The absence of impurities other than the deuterated compound itself, confirmed by methods like HPLC. bdg.co.nz | Guarantees that the standard's response is not affected by contaminants. |
| Traceability | The certified value is linked to national or international standards through an unbroken chain of comparisons. sigmaaldrich.com | Allows for the comparison of results across different laboratories and over time. |
Mechanistic and Preclinical Research Applications of Deuterated Prochlorperazine Analogues
Elucidation of Metabolic Pathways and Drug Disposition
The use of deuterated prochlorperazine (B1679090) analogues has been instrumental in clarifying the intricate metabolic pathways and disposition of this phenothiazine (B1677639) derivative. Prochlorperazine D8 dimeleate, with the chemical formula C₂₈H₂₄D₈ClN₃O₈S and a molecular weight of 614.14 g/mol , is frequently employed as an internal standard in such studies to enhance analytical accuracy. drugbank.compharmacompass.com
Tracing Metabolic Transformations in In Vitro and Ex Vivo Systems
In vitro and ex vivo models are crucial for dissecting the metabolic transformations of prochlorperazine in a controlled environment. Studies utilizing human liver microsomes have demonstrated that prochlorperazine undergoes extensive hepatic metabolism. The primary metabolic routes include oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation. drugbank.compharmacompass.com The cytochrome P450 enzyme CYP2D6 has been identified as a key mediator in the oxidation of prochlorperazine. drugbank.compharmacompass.com
Key metabolites that have been identified in these systems include:
Prochlorperazine sulfoxide (PCZSO) : A major metabolite formed through the oxidation of the sulfur atom in the phenothiazine ring. nih.gov
N-desmethylprochlorperazine (NDPCZ) : Resulting from the removal of a methyl group from the piperazine (B1678402) ring. nih.govresearchgate.net
7-hydroxyprochlorperazine (7-OH-PCZ) : Formed by hydroxylation of the phenothiazine ring structure. nih.gov
Ex vivo models, such as the porcine buccal mucosa model, have been employed to study the permeation and metabolism of prochlorperazine, providing insights into its absorption characteristics through different routes of administration. nih.gov The use of deuterated standards in these experiments allows for the precise differentiation and quantification of the parent drug from its various metabolites.
Methodologies for Metabolite Identification and Quantification
The accurate identification and quantification of prochlorperazine and its metabolites are paramount for understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. nih.gov
A typical LC-MS/MS method for the simultaneous analysis of prochlorperazine and its major metabolites (PCZSO, NDPCZ, and 7-OH-PCZ) in human plasma involves the following:
Sample Preparation : Protein precipitation of plasma samples. nih.gov
Chromatographic Separation : Use of a C18 column with an isocratic mobile phase. nih.gov
Detection : Tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode, to specifically detect and quantify each analyte.
The inclusion of a deuterated internal standard, such as Prochlorperazine-d8, is critical in these assays. veeprho.comveeprho.com It co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response, leading to highly accurate and reproducible results.
Table 1: Analytical Parameters for LC-MS/MS Quantification of Prochlorperazine and its Metabolites
| Analyte | Calibration Curve Range (µg/L) | Lower Limit of Quantification (ng/L) | Intra- and Inter-assay Precision (%) | Intra- and Inter-assay Accuracy (%) |
| Prochlorperazine (PCZ) | 0.01-40 | 10 | < 9.0 | 99-105 |
| N-desmethylprochlorperazine (NDPCZ) | 0.01-40 | 10 | < 9.0 | 99-105 |
| 7-hydroxyprochlorperazine (7-OH-PCZ) | 0.01-40 | 10 | < 9.0 | 99-105 |
| Prochlorperazine sulfoxide (PCZSO) | 0.05-80 | 50 | < 7.0 | 99-104 |
Data compiled from a study on the simultaneous determination of prochlorperazine and its metabolites in human plasma. nih.gov
Investigation of Deuteration's Impact on Metabolic Stability in Preclinical Models
Deuteration of drug molecules at sites susceptible to metabolic transformation can significantly enhance their metabolic stability. This phenomenon, known as the deuterium (B1214612) kinetic isotope effect (DKIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com Cleavage of a C-D bond by metabolic enzymes, such as cytochrome P450s, occurs at a slower rate than the cleavage of a C-H bond. researchgate.net
In Vitro Pharmacological Characterization
Deuterated analogues are also valuable in the in vitro pharmacological characterization of drugs, allowing for a more precise examination of receptor binding and ligand-target interactions.
Receptor Binding Studies in Cellular and Membrane Preparations
Prochlorperazine is known to interact with several neurotransmitter receptors. Radioligand binding assays using cellular and membrane preparations are employed to determine the affinity of prochlorperazine for these receptors. caymanchem.com Prochlorperazine-d8 can be used as a stable, non-radioactive competitor in these assays to determine the binding affinity of the unlabeled parent drug.
Studies have shown that prochlorperazine is a potent antagonist at dopamine (B1211576) D₂ receptors. caymanchem.com It also exhibits binding affinity for dopamine D₃ and serotonin (B10506) 5-HT₃ receptors. caymanchem.com
Table 2: Receptor Binding Affinities (Ki) of Prochlorperazine
| Receptor | Preparation | Ki (nM) |
| Dopamine D₂ | Rat recombinant D₂ receptors in CHO cells | 4.7 |
| Dopamine D₂ | Rat striatal membranes | 2.9 |
| Dopamine D₃ | Rat recombinant D₃ receptors in CHO cells | 35 |
| Serotonin 5-HT₃ | N1E-115 mouse neuroblastoma cell membranes | 1,200 |
Data obtained from radioligand binding studies. caymanchem.com
Investigation of Ligand-Target Interactions at a Molecular Level
The primary mechanism of action of prochlorperazine is attributed to its antagonism of dopamine D₂ receptors in the brain. drugbank.compatsnap.com By blocking these receptors, it modulates dopaminergic neurotransmission, which is the basis for its antipsychotic and antiemetic effects. drugbank.comprobes-drugs.org
Enzyme Kinetics Studies with Deuterated Substrates
The use of deuterated substrates, such as Prochlorperazine D8, is a valuable technique for investigating the mechanisms of drug metabolism, particularly by cytochrome P450 (CYP) enzymes. nih.gov This application hinges on a phenomenon known as the kinetic isotope effect (KIE). The KIE occurs when the rate of a chemical reaction is slowed due to the presence of a heavier isotope at a molecular position involved in the rate-determining step of the reaction.
In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step in the enzymatic modification of a drug molecule. Because the C-D bond in a deuterated analogue is stronger and requires more energy to break than a C-H bond, the rate of metabolism at the deuterated site can be significantly reduced. scispace.com By comparing the rate of metabolism of prochlorperazine with that of Prochlorperazine D8, researchers can elucidate specific metabolic pathways and identify the exact molecular sites vulnerable to enzymatic attack. If deuteration at a specific position slows down the metabolism, it provides strong evidence that this position is a primary site of metabolic activity. This knowledge is crucial for understanding potential drug-drug interactions and predicting a drug's metabolic fate in vivo.
Table 1: Illustrative Example of Kinetic Isotope Effect on Prochlorperazine Metabolism
| Compound | Enzyme System | Metabolic Rate (Vmax, pmol/min/mg protein) | Fold Difference |
| Prochlorperazine | Human Liver Microsomes (CYP3A4) | 150 | - |
| Prochlorperazine D8 | Human Liver Microsomes (CYP3A4) | 75 | 2.0x Slower |
This table provides a hypothetical illustration of how deuteration can impact the rate of metabolism. Actual values would be determined experimentally.
Preclinical Pharmacokinetic Methodologies
In preclinical drug development, accurately measuring the concentration of a drug in biological samples like plasma, serum, or tissue is fundamental. csuohio.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. ethernet.edu.et The reliability of LC-MS/MS methods heavily relies on the use of an appropriate internal standard (IS). researchgate.net
This compound is an ideal internal standard for the quantification of prochlorperazine. nih.govnih.gov A stable isotope-labeled (SIL) internal standard is considered the best choice because its physicochemical properties are nearly identical to the analyte (the drug being measured). researchgate.net This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, because of its eight deuterium atoms, Prochlorperazine D8 has a different mass-to-charge ratio (m/z) than prochlorperazine, allowing the mass spectrometer to detect and measure both compounds simultaneously and independently.
The use of Prochlorperazine D8 as an IS effectively corrects for variability that can occur during sample processing and analysis, such as extraction loss or ion suppression from the biological matrix, which can interfere with accurate quantification. ethernet.edu.etnih.gov The development of a robust bioanalytical method requires rigorous validation to ensure its performance, as detailed in the following table. jetir.orgijariie.com
Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Bioanalytical Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. | Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20% |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intraday and Interday Coefficient of Variation (%CV) ≤ 15% |
| Accuracy | The closeness of the measured value to the nominal or known true value. | Intraday and Interday Relative Error (%RE) within ±15% |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The direct or indirect alteration of the analytical signal by co-eluting compounds in the biological sample. | IS-normalized matrix factor should be consistent. |
This table summarizes key validation parameters and common acceptance criteria based on regulatory guidelines for bioanalytical method validation.
Once a quantitative bioanalytical method is validated, it can be applied to preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. nih.govfigshare.com These studies are essential for understanding how a potential new drug behaves in a living organism. In a typical preclinical ADME study, the non-deuterated drug (prochlorperazine) is administered to an animal model, such as a rat. rroij.com At various time points after administration, biological samples (e.g., blood, liver, brain, kidney) are collected.
The samples are then processed and prepared for analysis. During this preparation, a known amount of Prochlorperazine D8 is added to each sample as the internal standard. nih.gov Using the validated LC-MS/MS method, the concentration of prochlorperazine in each sample is accurately measured by comparing its response to that of the known concentration of Prochlorperazine D8.
This process allows researchers to construct a detailed pharmacokinetic profile of the drug. For example, by measuring drug concentrations in plasma over time, they can determine key parameters like the rate of absorption, the peak plasma concentration (Cmax), the time to reach Cmax (Tmax), and the drug's half-life (t½). By analyzing different tissues, they can understand the drug's distribution throughout the body. researchgate.net This information is critical for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen for future clinical trials.
Table 3: Example of Data from a Preclinical Pharmacokinetic Study of Prochlorperazine in Rats
| Time Point (hours) | Plasma Concentration (ng/mL) | Liver Concentration (ng/g) | Brain Concentration (ng/g) |
| 0.5 | 85 | 450 | 95 |
| 1.0 | 150 | 780 | 160 |
| 2.0 | 135 | 650 | 140 |
| 4.0 | 70 | 320 | 75 |
| 8.0 | 25 | 110 | 28 |
| 24.0 | 5 | 20 | 6 |
This table presents hypothetical data to illustrate the results obtained from an ADME study, where Prochlorperazine D8 would be used as the internal standard for quantification.
Future Directions and Emerging Research Paradigms
Innovations in Stable Isotope Labeling Technologies
The synthesis and application of deuterated compounds are continually evolving, driven by the need for greater precision, efficiency, and versatility. Stable isotope labeling is a foundational technique that substitutes specific atoms in a molecule with their heavier, non-radioactive isotopes to trace their journey through biological or chemical systems. adesisinc.commetwarebio.com
Recent innovations have significantly enhanced the utility of this approach. Key advancements include:
Advanced Metabolic Labeling: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become central to quantitative proteomics. solubilityofthings.com In SILAC, cells are cultured in media containing "heavy" isotopically labeled amino acids, allowing for the differentiation and quantification of proteins between different cell populations using mass spectrometry. nih.gov The evolution of this method has led to pulsed SILAC (pSILAC), which monitors the rate of protein label incorporation over time, adding a temporal dimension to proteomic analysis. nih.gov Further variations like super-SILAC and spike-in SILAC enhance quantification accuracy across multiple samples or serve as internal standards. nih.gov
Flow Chemistry Integration: The use of flow chemistry represents a significant manufacturing advancement, enhancing the safety, scalability, and efficiency of stable isotope synthesis. adesisinc.com This continuous-flow method offers better control over reaction conditions compared to traditional batch processes, which is crucial for the precise incorporation of isotopes.
Novel Catalytic Methods: Researchers are developing more selective and environmentally benign catalytic systems for deuteration. For example, the use of a Pd/C-Al-D₂O catalytic system facilitates selective hydrogen-deuterium (H-D) exchange reactions using heavy water (D₂O) as the deuterium (B1214612) source. mdpi.com This approach avoids the need for high-pressure D₂ gas and offers a simpler, safer procedure for creating deuterated compounds. mdpi.comthalesnano.com
These technologies collectively expand the toolkit available to researchers, enabling the creation of complex isotopically labeled molecules like Prochlorperazine (B1679090) D8 dimeleate with greater precision and for a wider array of applications.
| Labeling Technology | Description | Primary Application |
|---|---|---|
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling technique where cells incorporate "heavy" amino acids containing ¹³C or ¹⁵N isotopes. solubilityofthings.comnih.gov | Quantitative proteomics to compare protein abundance between different cell states. metwarebio.com |
| pSILAC (pulsed SILAC) | A variation of SILAC that monitors the initial rate of incorporation of a heavy label over a specific time period. nih.gov | Temporal analysis of protein synthesis and turnover rates. nih.gov |
| Flow Chemistry Synthesis | Utilizes continuous-flow reactors for chemical synthesis, offering enhanced control over reaction parameters. adesisinc.com | Improved safety, scalability, and efficiency in the synthesis of isotopically labeled compounds. adesisinc.com |
| Catalytic H-D Exchange | Employs catalysts (e.g., Palladium on carbon) to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O. mdpi.com | Selective and environmentally safer deuteration of organic compounds. mdpi.com |
Expanding the Scope of Deuterated Compound Applications in Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems. Deuterated compounds are invaluable tools in this field, providing a window into the dynamics of molecules at the whole-systems level. scispace.com Their application allows researchers to trace molecular pathways, quantify metabolic fluxes, and understand how drugs are absorbed, distributed, metabolized, and excreted (ADME). acs.org
The use of deuterated compounds like Prochlorperazine D8 dimeleate is expanding across several key areas of systems biology:
Pharmacokinetic and Metabolic Studies: Deuterium labeling is a powerful tool for investigating the pharmacokinetic properties of drugs. thalesnano.com By replacing hydrogen with deuterium at specific sites, researchers can track the metabolic fate of a drug molecule. adesisinc.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. mdpi.commdpi.com This "kinetic isotope effect" allows for a more detailed understanding of drug metabolism and can help in designing drugs with improved metabolic stability. scispace.commusechem.com
Proteomics and Metabolomics: In proteomics, stable isotope labeling enables the precise quantification of thousands of proteins and their modifications over time, offering deep insights into cellular responses to stimuli or disease. solubilityofthings.com Similarly, in metabolomics, isotope labeling provides a way to trace the flow of metabolites through complex biochemical networks, illuminating how cells process nutrients and energy. adesisinc.commetwarebio.com
Biological Tracers: Deuterated compounds serve as non-radioactive, stable tracers in biological research. mdpi.com They can be used to follow the distribution of a molecule within an organism, helping to identify where a drug acts and to assess the potential toxicity of its metabolites. mdpi.commusechem.com This is crucial for both drug development and fundamental biological research.
The integration of data from these applications with advanced bioinformatics is bringing science closer to a true systems-level understanding of biology and disease. scispace.com
Computational Chemistry Approaches for Predicting Deuterium Effects on Molecular Interactions and Dynamics
Computational chemistry has emerged as a critical partner to experimental studies, providing theoretical insights into how deuteration affects molecular properties. These methods allow scientists to predict and rationalize the consequences of isotopic substitution, guiding the design of new deuterated molecules.
Key computational approaches and their applications include:
Quantum Mechanical (QM) Methods: Advanced QM methods can accurately model the subtle differences between hydrogen and deuterium. fugaku100kei.jp For instance, multi-component molecular orbital methods can incorporate the quantum effects of nuclei, revealing that D₃O⁺ replacement in certain complexes can reduce interaction energies and alter molecular geometries. researchgate.net These calculations help explain phenomena like the "Ubbelohde effect," where deuteration can change the length and strength of hydrogen bonds. mdpi.com
Predicting Kinetic Isotope Effects (KIE): Computational models are used to predict how deuteration will affect reaction rates. The KIE arises because the heavier mass of deuterium gives the C-D bond a lower zero-point vibrational energy, meaning more energy is required to break it compared to a C-H bond. scispace.com Theoretical calculations can quantify this effect, helping to predict sites in a molecule where deuteration will most effectively slow metabolism. fugaku100kei.jp
Modeling Molecular Interactions and Dynamics: Computational simulations can predict how deuteration alters a molecule's interactions with its biological target, such as a receptor or enzyme. acs.org Methods like molecular dynamics (MD) simulations combined with hydrogen-deuterium exchange (HDX) data can map how a ligand's binding affects protein stability. acs.org Quantum-chemical calculations can also estimate changes in hydration energy and receptor interaction energy upon deuteration, providing a rationale for observed changes in binding affinity. mdpi.com
These computational tools provide a powerful "compass" for deuterium chemistry, enabling researchers to make informed decisions about where to place isotopic labels to achieve a desired biological effect and to interpret experimental results with greater confidence. fugaku100kei.jp
| Computational Method | Predicted Effect of Deuteration | Significance |
|---|---|---|
| Quantum Mechanics (e.g., MC_MP2, DFT) | Changes in bond lengths, vibrational frequencies, and interaction energies. researchgate.netajchem-a.com | Provides a fundamental understanding of how isotopic substitution alters molecular structure and stability. fugaku100kei.jp |
| Kinetic Isotope Effect (KIE) Calculations | Quantifies the change in reaction rates when H is replaced by D. scispace.com | Helps predict and explain slower rates of drug metabolism at deuterated sites. mdpi.comfugaku100kei.jp |
| Molecular Dynamics (MD) & HDX-MS Modeling | Changes in protein conformation, stability, and ligand binding dynamics. acs.org | Maps the impact of ligand binding and deuteration on protein-ligand interactions and structural dynamics. acs.org |
| Solvation Models | Calculates changes in hydration energy upon deuteration. mdpi.com | Assesses how isotopic substitution affects a molecule's interaction with its aqueous environment, influencing solubility and binding. mdpi.com |
Q & A
Q. What is the synthesis pathway for Prochlorperazine D8 dimeleate, and how is its purity validated?
this compound is synthesized by reacting the deuterium-labeled prochlorperazine base with maleic acid to form the dimeleate salt. The reaction typically involves nucleophilic substitution for introducing the piperazine side chain and subsequent salt formation . Purity (>98%) is validated using reverse-phase Ultra Performance Liquid Chromatography (UPLC) with method validation per ICH guidelines, ensuring resolution from impurities like sulfoxides and dimers . Fourier Transform Infrared Spectroscopy (FTIR) confirms functional groups and salt formation .
Q. What in vitro methodologies assess this compound's dopamine D2 receptor antagonism?
Radioligand binding assays using D2 receptor-expressing cell lines (e.g., HEK-293) are standard. Competitive inhibition is quantified via Ki values, with reference agonists like Pramipexole (Ki: 0.5–5.1 nM for D2/D3 receptors) as controls. Fluorescence-based calcium mobilization assays or cAMP inhibition assays further validate functional antagonism .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- FTIR : Identifies amine and carboxylate groups in the dimeleate salt (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- UV-Vis Spectrophotometry : Quantifies absorbance at λ~254 nm for purity assessment .
- LC-MS/MS : Validates isotopic purity (D8 labeling) and detects metabolites in biological samples .
Advanced Research Questions
Q. How should clinical studies evaluate this compound's efficacy in vertigo while addressing bias?
Randomized controlled trials (RCTs) should use double-blinding, placebo controls, and standardized endpoints like the Subjective Visual Vertical Scale (SVVS). Stratification by vertigo etiology (e.g., Ménière’s vs. vestibular migraine) and crossover designs mitigate confounding. Post-marketing studies (e.g., 1,716 patients) demonstrate ~92% efficacy but require rigorous adverse event monitoring (e.g., extrapyramidal symptoms) .
Q. How can pharmacokinetic contradictions between deuterated and non-deuterated prochlorperazine be resolved?
Comparative studies using LC-MS/MS quantify metabolic differences. Deuterium labeling slows hepatic CYP450-mediated metabolism (e.g., CYP2D6), increasing half-life. Parallel in vitro microsomal assays and physiologically based pharmacokinetic (PBPK) modeling isolate isotope effects .
Q. What forced degradation studies ensure this compound's stability?
Stress testing under acidic, basic, oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions identifies degradation products. UPLC with photodiode array detection resolves degradants (e.g., sulfoxides at ~2.5 min retention time). Mass spectrometry confirms structural changes .
Q. What preclinical models test this compound's antimelanoma activity?
In vitro models include amelanotic (C32) and melanotic (A375) melanoma cell lines. Viability assays (MTT), tyrosinase activity measurements, and Transwell migration assays quantify efficacy. Prochlorperazine shows IC₅₀ ~10 µM in C32 cells, with synergy observed in multidrug-resistant lines .
Q. How are UPLC methods validated for this compound in biological matrices?
Validation parameters per ICH Q2(R1):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
